6-Amino-2-methylheptane-2-thiol
Description
Properties
CAS No. |
32765-43-8 |
|---|---|
Molecular Formula |
C8H19NS |
Molecular Weight |
161.31 g/mol |
IUPAC Name |
6-amino-2-methylheptane-2-thiol |
InChI |
InChI=1S/C8H19NS/c1-7(9)5-4-6-8(2,3)10/h7,10H,4-6,9H2,1-3H3 |
InChI Key |
JFSADWPLMUYZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-2-methylheptane-2-thiol can be synthesized through reductive amination of 6-Methyl-2-heptanone. This process involves the reaction of 6-Methyl-2-heptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylheptane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Studied for its potential as a stimulant and its effects on the central nervous system.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6-Amino-2-methylheptane-2-thiol involves its interaction with the central nervous system. It increases the uptake of certain neurotransmitters, leading to increased blood pressure and cardiac output . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-Amino-6-methylheptane
- Molecular Formula : C₈H₁₉N
- Molar Mass : 129.24 g/mol
- Key Differences: Lacks the thiol group at position 2. Amino group at position 2 (vs. position 6 in the target compound).
- Pharmacology: A 1947 study noted stimulant effects on the central nervous system in animal models, likely due to amine-mediated neurotransmitter interactions .
6-Methylheptan-2-amine
- Molecular Formula : C₈H₁₉N
- Molar Mass : 129.24 g/mol
- Key Differences: No thiol group; only a methyl group at position 6 and amine at position 2.
- Properties: This compound’s simpler structure results in lower polarity and reduced solubility in aqueous media compared to the target compound.
6-Amino-2-mercaptopurine Hemisulfonic Acid
- Molecular Formula : C₅H₆N₄O₃S₂ (estimated)
- Molar Mass : ~234.25 g/mol
- Key Differences :
- Purine ring system (aromatic heterocycle) vs. aliphatic heptane chain.
- Hemisulfonic acid group (-SO₃H) introduces strong acidity (pKa ~1–2).
- Applications: Used in antimetabolite therapies (e.g., cancer or immunosuppression). The aromatic structure and sulfonic acid group enable DNA intercalation, a mechanism absent in the aliphatic target compound .
6-Amino-5-bromo-2-methylthio-4(3H)-pyrimidinone
- Molecular Formula : C₅H₇BrN₄OS
- Molar Mass : 259.11 g/mol
- Key Differences: Pyrimidinone ring with bromine and methylthio (-S-CH₃) substituents. The methylthio group is less reactive than a free thiol.
- Properties : The electron-withdrawing bromine and ring structure enhance stability but reduce nucleophilicity compared to the target compound’s aliphatic thiol .
Comparative Analysis Table
Research Implications
- Functional Group Positioning: The amino group at position 6 in the target compound may enhance solubility compared to analogs with amines at position 2.
- Thiol Reactivity : The free -SH group enables disulfide formation and metal chelation, distinguishing it from methylthio or sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
